

Spectroscopic Analysis of 2-Bromo-6-methyl-3-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-6-methyl-3-nitropyridine**

Cat. No.: **B1291790**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for the compound **2-Bromo-6-methyl-3-nitropyridine**. Due to the absence of publicly available experimental NMR data, this document presents predicted spectral analysis based on computational models. A comprehensive experimental protocol for acquiring NMR spectra for this class of compounds is also provided.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for **2-Bromo-6-methyl-3-nitropyridine**. These predictions are generated using advanced computational algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ^1H NMR Data for **2-Bromo-6-methyl-3-nitropyridine** (in CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	8.10 - 8.30	Doublet	8.0 - 9.0
H-5	7.30 - 7.50	Doublet	8.0 - 9.0
-CH ₃	2.60 - 2.80	Singlet	-

Table 2: Predicted ^{13}C NMR Data for **2-Bromo-6-methyl-3-nitropyridine** (in CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	140 - 145
C-3	148 - 153
C-4	135 - 140
C-5	120 - 125
C-6	160 - 165
- CH_3	23 - 28

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a sample of **2-Bromo-6-methyl-3-nitropyridine** for NMR spectroscopy.

I. Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity **2-Bromo-6-methyl-3-nitropyridine** directly into a clean, dry NMR tube.
- Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3). CDCl_3 is a common choice for a wide range of organic molecules.
- Dissolution: Gently agitate the NMR tube to ensure the complete dissolution of the sample. If necessary, brief sonication can be used to aid dissolution.
- Transfer: Once fully dissolved, the sample is ready for analysis.

II. NMR Spectrometer Setup and Data Acquisition

- Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Tune and match the probe for both ^1H and ^{13}C nuclei.
- Lock the spectrometer on the deuterium signal of the solvent (CDCl_3).
- Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and well-defined peaks.

- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
 - Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
 - Temperature: Maintain a constant temperature, typically 298 K (25 °C).
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., ' zgpg30').
 - Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
 - Number of Scans: Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (1024-4096) is generally required.

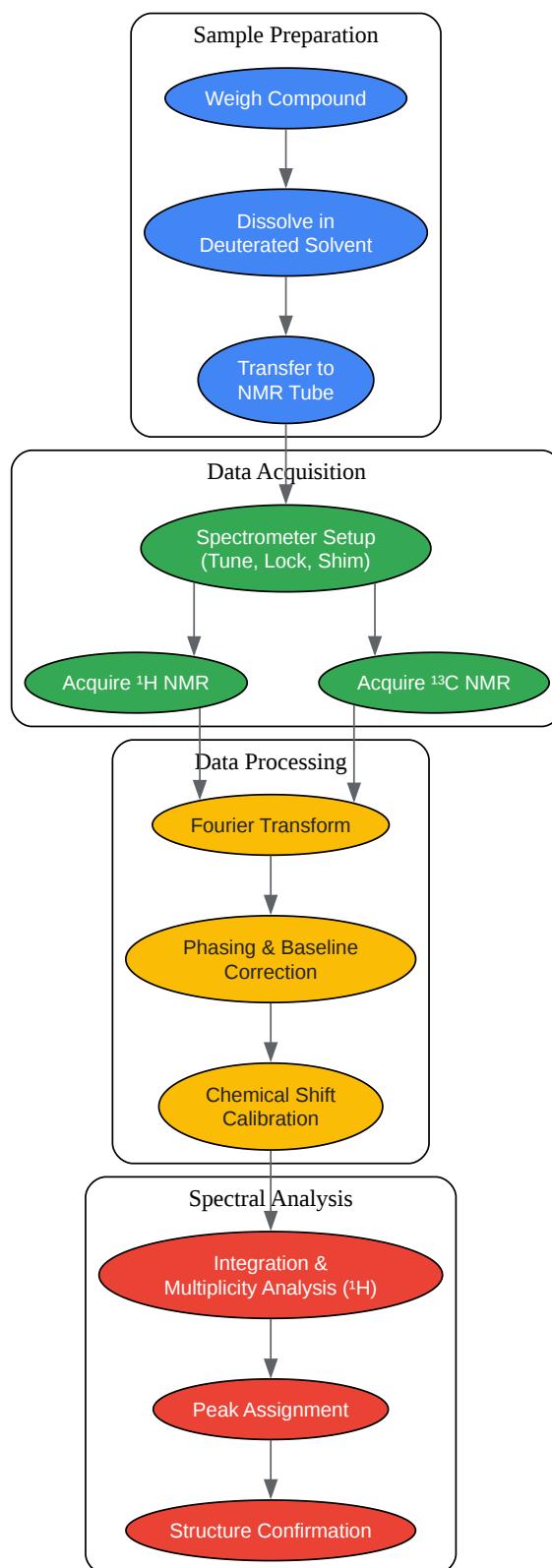
- Temperature: Maintain a constant temperature, typically 298 K (25 °C).

III. Data Processing and Analysis

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ^1H and ^{13}C spectra.
- Phasing and Baseline Correction: Manually phase correct the resulting spectra to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
- Chemical Shift Calibration: Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).
- Integration and Multiplicity Analysis (^1H NMR): Integrate the signals in the ^1H spectrum to determine the relative number of protons corresponding to each resonance. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
- Peak Picking and Assignment: Identify the chemical shifts of all peaks in both ^1H and ^{13}C spectra and assign them to the corresponding nuclei in the **2-Bromo-6-methyl-3-nitropyridine** molecule based on the predicted data and established knowledge of chemical shifts for similar structures.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical steps involved in the NMR spectral analysis of a compound like **2-Bromo-6-methyl-3-nitropyridine**.



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Workflow for NMR spectral analysis.

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